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Compound of Interest

Compound Name: Boc-His(Trt)-Aib-OH

Cat. No.: B1450075

For researchers, scientists, and drug development professionals, the precise characterization
of synthetic peptides is paramount for ensuring quality, understanding structure-activity
relationships, and advancing therapeutic programs. This guide provides a comparative analysis
of the spectroscopic properties of peptides containing a Histidine residue protected with a Trityl
(Trt) group adjacent to a sterically hindered, non-proteinogenic amino acid, a-aminoisobutyric
acid (Aib). We present a detailed examination of the Nuclear Magnetic Resonance (NMR) and
Mass Spectrometry (MS) data for the dipeptide Boc-His(Trt)-Aib-OH and compare it with a
more conventional dipeptide, Boc-His-Gly-OH, to highlight the unique spectroscopic signatures
imparted by the Trt and Aib moieties.

Executive Summary

The incorporation of Aib into a peptide sequence introduces significant conformational
constraints, often inducing helical secondary structures. The bulky Trityl protecting group on the
Histidine side chain, while essential during synthesis, presents unique challenges and
signatures in spectroscopic analysis. This guide demonstrates that:

* NMR Spectroscopy readily distinguishes the conformational rigidity imposed by Aib through
characteristic shifts in the proton and carbon spectra. The gem-dimethyl group of Aib
provides a clear and unambiguous signal.

e Mass Spectrometry of Trt-protected peptides is dominated by the facile loss of the trityl
group, a key diagnostic feature. The fragmentation patterns provide sequence confirmation,
but require careful optimization of ionization conditions to observe the intact parent ion.
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This guide will delve into the experimental protocols and data interpretation for these powerful
analytical techniques, providing a framework for the characterization of this important class of
modified peptides.

Comparative Spectroscopic Data

The following tables summarize the expected quantitative NMR and MS data for Boc-His(Trt)-
Aib-OH and a comparative peptide, Boc-His-Gly-OH. This data is representative and serves to
illustrate the key differences in their spectroscopic profiles.

Table 1: Comparative *H NMR Data (400 MHz, CDCIs)
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Assignment

Boc-His(Trt)-Aib-OH
Chemical Shift (3,
ppm)

Boc-His-Gly-OH
Chemical Shift (3,
ppm)

Key Observations

Boc (9H, s)

1.42

1.43

Characteristic singlet
for the tert-
butoxycarbonyl

protecting group.

His a-CH (1H, m)

4.55

4.40

The downfield shift in
the Aib-containing
peptide suggests a
more constrained

conformation.

His B-CHz (2H, m)

3.10, 2.95

3.05, 2.90

Diastereotopic protons
with slight shifts due
to conformational

differences.

His imidazole CH (2H,
s)

7.45, 6.80

7.50, 6.85

Aromatic protons of
the histidine side

chain.

Trt aromatic (15H, m)

7.10-7.35

N/A

Complex multiplet
characteristic of the

trityl group protons.

Aib ao-CHs (6H, s)

155, 1.50

N/A

Two distinct singlets
for the gem-dimethyl
group of Aib, a
hallmark of its

presence.

Gly a-CHz (2H, d)

N/A

3.95

Doublet due to
coupling with the

amide proton.

Amide NH (2H, br s)

7.80, 6.90

7.90, 7.00

Broad signals for the

amide protons.
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Table 2: Comparative 3C NMR Data (100 MHz, CDClIs)

Boc-His(Trt)-Aib-OH

Boc-His-Gly-OH

Assignment Chemical Shift (8, Chemical Shift (8, Key Observations
ppm) ppm)
Carbon signals of the
Boc C(CHs)s 28.3 28.4
Boc group.
Carbonyl of the Boc
Boc C=0 155.5 155.6
group.
) Slight downfield shift
His a-C 54.0 53.5 _ _
for the Aib-peptide.
His B-C 29.5 29.8

His imidazole C

137.0, 136.5, 118.0

135.0, 134.0, 117.0

Aromatic carbons of

the histidine ring.

144.0, 129.0, 128.0,

Aromatic carbons of

TrtC N/A ]
127.5 the trityl group.
. Quaternary carbon of
Aib a-C 57.0 N/A )
Aib.
) Diastereotopic methyl
Aib CHs 25.0,24.5 N/A
carbons of Aib.
Gly a-C N/A 42.0
Carbonyls of the
Peptide C=0 175.0, 172.0 174.0,171.0 peptide backbone and

C-terminus.

Table 3. Comparative ESI-MS Data (Positive lon Mode)
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Parameter Boc-His(Trt)-Aib-OH  Boc-His-Gly-OH Key Observations
Molecular Formula C34H38N40Os C13H22N40s
Molecular Weight 582.7 g/mol 314.3 g/mol

The protonated parent
[M+H]* (Calculated) 583.29 315.16 _

ion.

The sodium adduct is
[M+Na]* (Calculated) 605.27 337.14

commonly observed.

Major Fragment lon

m/z 340.17 ([M-
Trt+H]*)

m/z 259.13 ([M-
Boc+H]*)

The dominant
fragment for the Trt-
peptide is the neutral
loss of the trityl group
(243.12 Da). For the
Gly-peptide, loss of
the Boc group is more

prevalent.

Other Key Fragments

b1: 426.21 (Boc-
His(Trt))

bi1: 256.12 (Boc-His)

Characteristic b and y
ions for sequence
confirmation.

y1: 157.08 (Aib-OH)

y1: 76.04 (Gly-OH)

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of His(Trt)-Aib containing

peptides are provided below.

NMR Spectroscopy

1. Sample Preparation:

e Dissolve 5-10 mg of the peptide in 0.5 mL of deuterated chloroform (CDCIs) or deuterated
dimethyl sulfoxide (DMSO-de).

¢ Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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o Transfer the solution to a 5 mm NMR tube.

2. 'H NMR Spectroscopy:

e Instrument: 400 MHz NMR Spectrometer

e Pulse Program: Standard single-pulse experiment.
e Spectral Width: -2 to 12 ppm.

 Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
o Relaxation Delay: 2 seconds.

e Temperature: 298 K.

3. 3C NMR Spectroscopy:

e Instrument: 100 MHz NMR Spectrometer

e Pulse Program: Proton-decoupled 13C experiment.
e Spectral Width: 0 to 200 ppm.

e Number of Scans: 1024-4096 scans.

¢ Relaxation Delay: 2 seconds.

Mass Spectrometry

1. Sample Preparation:
e Prepare a 1 mg/mL stock solution of the peptide in methanol or acetonitrile.
 Dilute the stock solution to 10-100 pg/mL with the mobile phase.

2. ESI-MS Analysis:
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e Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an Electrospray
lonization (ESI) source.

« lonization Mode: Positive.

» Mobile Phase: 50:50 Acetonitrile:Water with 0.1% Formic Acid.
» Flow Rate: 0.2 mL/min.

o Capillary Voltage: 3.5 kV.

o Cone Voltage: 20-40 V (A lower cone voltage is recommended to minimize in-source
fragmentation of the Trt group).

e Source Temperature: 120 °C.

e Desolvation Temperature: 350 °C.

e Mass Range: m/z 100-1000.

3. MS/MS Fragmentation Analysis:

o Select the parent ion of interest (e.g., [M+H]*) for collision-induced dissociation (CID).

e Use a collision energy ramp (e.g., 10-30 eV) to obtain a representative fragmentation
pattern.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a His(Trt)-Aib containing peptide.
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Peptide Synthesis

Solid-Phase Peptide Synthesis
(Boc-His(Trt)-Aib-OH)

RP-HPLC Purification

Spectroscopic Characterization

NMR Sample Preparation MS Sample Preparation

1D & 2D NMR Analysis

(*H, 13C, COSY, HSQC) ESI-MS & MS/MS Analysis

Data Analysis & Interpretatlon

NMR Spectral Processing MS Data Interpretatlon
& Assignment (Parent lon & Fragmentation)

Conclusion

Structure Confirmation

& Purity Assessment
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 To cite this document: BenchChem. [Spectroscopic Characterization of Peptides with
His(Trt)-Aib: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1450075#spectroscopic-characterization-nmr-ms-of-
peptides-with-his-trt-aib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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